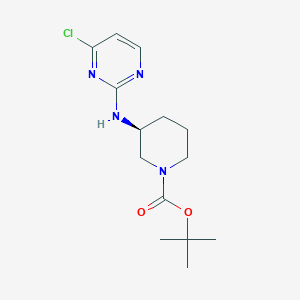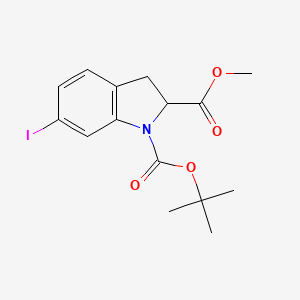
1-tert-Butyl 2-methyl 6-iodoindoline-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl 2-methyl 6-iodoindoline-1,2-dicarboxylate is a synthetic organic compound that belongs to the class of indoline derivatives This compound is characterized by the presence of an indoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring
Méthodes De Préparation
The synthesis of 1-tert-Butyl 2-methyl 6-iodoindoline-1,2-dicarboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indoline core, followed by the introduction of the tert-butyl and methyl groups. The iodination step is usually carried out using iodine or an iodine-containing reagent under specific reaction conditions. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-tert-Butyl 2-methyl 6-iodoindoline-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indoline derivatives.
Substitution: The iodo group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-tert-Butyl 2-methyl 6-iodoindoline-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 1-tert-Butyl 2-methyl 6-iodoindoline-1,2-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodo group can influence its binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact pathways involved.
Comparaison Avec Des Composés Similaires
1-tert-Butyl 2-methyl 6-iodoindoline-1,2-dicarboxylate can be compared with other indoline derivatives, such as:
1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate: Lacks the iodo substituent, which may affect its reactivity and applications.
1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate: Contains a piperidine ring instead of an indoline core, leading to different chemical properties.
1-tert-Butyl 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate: Features an aminopyrrolidine structure, offering distinct biological activities.
Propriétés
Formule moléculaire |
C15H18INO4 |
|---|---|
Poids moléculaire |
403.21 g/mol |
Nom IUPAC |
1-O-tert-butyl 2-O-methyl 6-iodo-2,3-dihydroindole-1,2-dicarboxylate |
InChI |
InChI=1S/C15H18INO4/c1-15(2,3)21-14(19)17-11-8-10(16)6-5-9(11)7-12(17)13(18)20-4/h5-6,8,12H,7H2,1-4H3 |
Clé InChI |
YJCMKRCDQOFFRL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C(CC2=C1C=C(C=C2)I)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


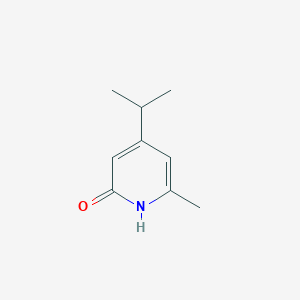
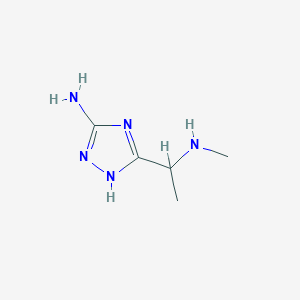
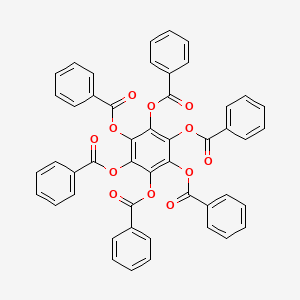
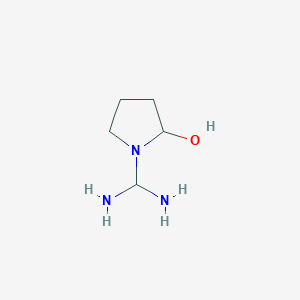
![3-[3-(2-Methanethioylphenyl)propanoyl]benzonitrile](/img/structure/B13098356.png)
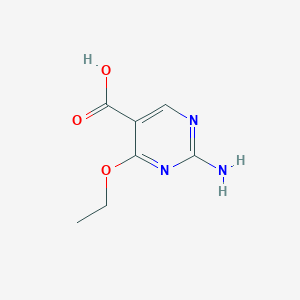
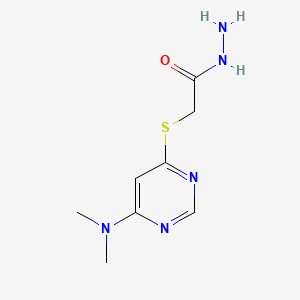
![6-Methyl-5H-imidazo[4,5-d][1,2,3]triazin-4-amine](/img/structure/B13098373.png)
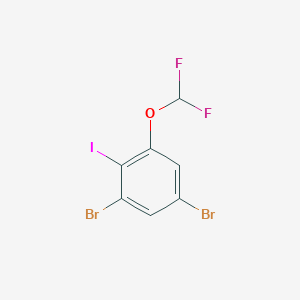
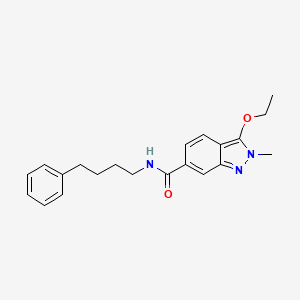
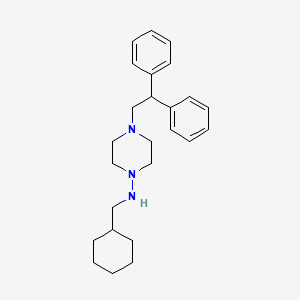
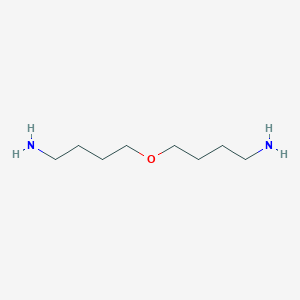
![3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13098392.png)
